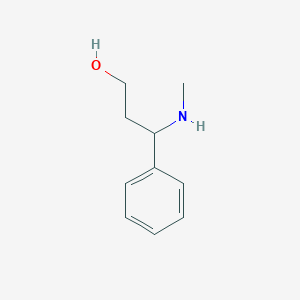

3-(Methylamino)-3-phenylpropan-1-ol

Description

Properties

IUPAC Name |

3-(methylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-10(7-8-12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYZMHZQSAYZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-3-phenylpropan-1-ol typically involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride. The reaction is carried out in an alcohol solvent at temperatures ranging from 60-100°C in a closed container. The mixture is then concentrated, cooled, and crystallized to obtain this compound hydrochloride. This intermediate is then reduced under catalytic conditions using a Raney nickel catalyst, with hydrogen pressure between 0.3-1.5 MPa and temperatures of 25-80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of closed systems and efficient catalysts helps in minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form different amines.

Substitution: The methylamino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) is commonly employed.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Phenylacetone or benzaldehyde derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various N-substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-(Methylamino)-3-phenylpropan-1-ol serves as an important intermediate for the synthesis of more complex molecules. Its structural features allow chemists to modify it for various applications, including the development of pharmaceuticals.

Biology

This compound is studied for its interactions with biological systems, particularly its role as a monoamine reuptake inhibitor. By inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, it may enhance synaptic transmission, making it a candidate for treating mood disorders.

Medicine

Research has focused on the potential therapeutic applications of this compound in treating neurological disorders. Notably, it has been investigated for:

- Antidepressant Activity : Studies indicate that it may alleviate symptoms of major depressive disorder (MDD) by increasing the availability of mood-regulating neurotransmitters.

- Management of Vasomotor Symptoms : Clinical trials have explored its efficacy in reducing hot flashes in menopausal women, suggesting it could be a non-hormonal treatment alternative.

Case Study 1: Treatment of Major Depressive Disorder

A clinical trial assessed the efficacy of this compound in patients diagnosed with MDD. Over a 12-week period, subjects receiving the compound exhibited significant improvements in depressive symptoms compared to those on placebo. The findings suggest that it could serve as a novel therapeutic option for treatment-resistant depression.

Case Study 2: Management of Vasomotor Symptoms

In another study involving menopausal women experiencing vasomotor symptoms, participants treated with the compound reported a marked decrease in the severity and frequency of hot flashes compared to placebo groups. This indicates its potential as an effective non-hormonal treatment option.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-3-phenylpropan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, influencing metabolic pathways. The compound’s effects are mediated through its interaction with receptors and enzymes, altering their activity and leading to physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The pharmacological and physicochemical properties of 3-(Methylamino)-3-phenylpropan-1-ol are highly sensitive to structural modifications. Key analogues and their distinguishing features are summarized below:

Key Observations :

- Alkyl Chain Length : Elongation (e.g., ADS-003) enhances lipophilicity and blood-brain barrier (BBB) penetration, critical for central nervous system (CNS) targets like H₃ receptors .

- Aromatic Substitution: Methoxy or bromo groups (e.g., 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol ) increase polarity and may influence metabolic stability.

- Amino Group Modification: Dimethylation () increases steric bulk and basicity, possibly reducing receptor affinity but improving pharmacokinetics.

Pharmacological Activity

- H₃ Receptor Antagonism: ADS-003, a derivative of 3-(methylamino)propan-1-ol, demonstrated high affinity for recombinant H₃ receptors (rH₃R and hH₃R) and reduced food intake in rats, comparable to the reference antagonist Ciproxifan .

- Dual DAT/σ₁ Activity : Piperazine-substituted analogues () exhibit dual targeting of dopamine transporters and σ₁ receptors, suggesting structural flexibility enables multitarget engagement.

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl and amine groups in this compound form hydrogen-bonded chains in the crystal lattice, influencing solubility and stability .

- LogP and Solubility : The unsubstituted phenyl group confers moderate lipophilicity (predicted LogP ~1.5), whereas methoxy or bromo substituents increase polarity (LogP ~1.0–1.2) .

Biological Activity

3-(Methylamino)-3-phenylpropan-1-ol, also known as (R)-3-(methylamino)-1-phenylpropan-1-ol, is a chiral amino alcohol with significant implications in medicinal chemistry, particularly in the context of neuropharmacology. This compound is a notable metabolite of fluoxetine, an antidepressant, and has been studied for its potential biological activities, especially regarding its interactions with neurotransmitter systems.

The molecular formula of this compound is C₁₀H₁₅NO. Its structure includes a methylamino group attached to a phenylpropanol framework, which contributes to its pharmacological properties. The compound can be synthesized through various methods, including catalytic hydrogenation of 3-(methylamino)-1-phenylpropan-1-one, yielding the (R)-enantiomer that exhibits distinct biological properties compared to its (S)-counterpart .

Biological Activity

Neuropharmacological Effects:

Research indicates that this compound interacts with serotonin receptors, suggesting a role in mood regulation and anxiety management. Its activity as a metabolite of fluoxetine implies that it may contribute to the pharmacodynamics of antidepressant therapies. Studies have shown that this compound can exhibit both agonistic and antagonistic effects on various serotonin receptor subtypes, warranting further investigation into its therapeutic potential.

Potential Applications:

This compound's unique structural properties make it suitable for exploring new therapeutic avenues in treating psychiatric conditions. Its interaction with neurotransmitter systems, particularly serotonin pathways, positions it as a candidate for developing novel antidepressants or adjunctive therapies for mood disorders .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 3-(Methylamino)-1-phenylpropan-1-one | Ketone derivative | Precursor for various psychoactive drugs |

| (S)-Fluoxetine | Antidepressant | Selective serotonin reuptake inhibitor |

| 3-Methylamino-3-phenylpropan-1-ol | Amino alcohol | Exhibits different pharmacological profiles |

The (R)-enantiomer of this compound stands out due to its specific biological activity related to serotonin modulation, which may differ significantly from its analogs and other enantiomers .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Interaction with Serotonin Receptors : A study demonstrated that this compound could modulate serotonin receptor activity, influencing mood and anxiety levels. This suggests potential applications in treating depression and anxiety disorders.

- Synthesis and Quality Control : Research focused on the synthesis pathways of this compound has implications for improving the quality control processes in pharmaceutical manufacturing, particularly in ensuring the purity of fluoxetine formulations .

- Pharmacokinetics : Investigations into the pharmacokinetics of this compound have indicated variability in metabolism among individuals, which could affect therapeutic outcomes in clinical settings .

Q & A

Q. Factors influencing efficiency :

- Reagent choice : NaBH₄ is milder but may require protic solvents, while LiAlH₄ offers stronger reducing power but demands anhydrous conditions .

- Temperature : Elevated temperatures (40–60°C) improve reaction rates but may promote side reactions like over-reduction.

- Steric hindrance : Bulky substituents on the phenyl group can slow nucleophilic substitution .

How can researchers achieve high enantiomeric excess (ee) in the synthesis of (R)-3-(Methylamino)-3-phenylpropan-1-ol?

Advanced

To achieve high ee in the (R)-enantiomer:

- Asymmetric hydrogenation : Use chiral catalysts like Ru-BINAP complexes to hydrogenate precursor ketones (e.g., 3-phenylpropan-1-one) with >90% ee .

- Chiral auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinones) to the substrate, enabling diastereoselective reduction .

- Enzymatic resolution : Lipases or oxidoreductases can selectively process one enantiomer from a racemic mixture.

Validation : Monitor ee via chiral HPLC or polarimetry, comparing retention times or optical rotation with standards.

What spectroscopic techniques are recommended for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Identify the methylamino group (δ ~2.3 ppm for N–CH₃ protons) and hydroxyl proton (δ ~1.5–2.0 ppm, broad). The phenyl group appears as aromatic signals (δ ~7.2–7.5 ppm) .

- IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches.

- Mass spectrometry (MS) : Molecular ion peak at m/z 179 (C₁₀H₁₅NO⁺) with fragmentation patterns reflecting cleavage of the propanol chain.

How does X-ray crystallography contribute to understanding the stereochemistry of this compound?

Advanced

Single-crystal X-ray diffraction (SC-XRD) resolves absolute configuration and intermolecular interactions:

- Structure refinement : Software like SHELXL refines bond lengths and angles, confirming the (R)- or (S)-configuration (e.g., C–C bond lengths ~1.54 Å) .

- Hydrogen bonding : The hydroxyl and methylamino groups form intermolecular H-bonds, stabilizing the crystal lattice (O···N distances ~2.8 Å) .

- Torsional angles : Determine spatial arrangement of the phenyl and methylamino groups, critical for modeling receptor interactions.

Tools : Use OLEX2 for structure solution and SHELXTL for refinement .

What computational methods predict the reactivity of this compound derivatives?

Q. Advanced

- Density Functional Theory (DFT) : Calculates energy barriers for reactions (e.g., oxidation to ketones) and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Models interactions with biological targets (e.g., GPCRs) by simulating binding poses and affinity scores.

- QSAR : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity.

How do conflicting crystallographic data for this compound arise, and how are they resolved?

Advanced

Sources of conflict :

- Disorder in crystal packing : Flexible propanol chain may adopt multiple conformations, complicating electron density maps.

- Twinned crystals : Mimic higher symmetry, leading to misinterpretation of space groups.

Q. Resolution strategies :

- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

- Multi-software validation : Cross-check refinements using SHELXL, OLEX2, and PLATON to detect twinning or disorder .

What are the primary metabolic pathways of this compound in biological systems?

Q. Advanced

- Phase I metabolism : Oxidation of the hydroxyl group to a ketone (via CYP450 enzymes) or N-demethylation of the methylamino group.

- Phase II metabolism : Glucuronidation or sulfation of the hydroxyl group, enhancing water solubility for excretion.

- Analytical validation : Use LC-MS/MS to detect metabolites in vitro (e.g., hepatocyte assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.